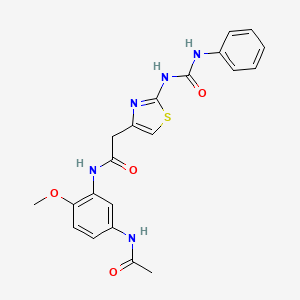

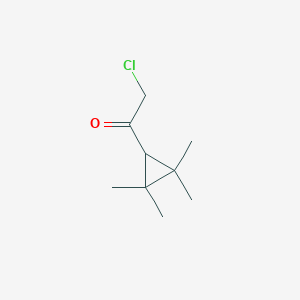

![molecular formula C13H20N4O B2709870 2-[1-[4-(Aminomethyl)pyridin-3-yl]piperidin-4-yl]acetamide CAS No. 1513412-07-1](/img/structure/B2709870.png)

2-[1-[4-(Aminomethyl)pyridin-3-yl]piperidin-4-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Coordination Complex Formation

Acetamidine hydrochloride and p-aminobenzamidine dihydrochloride, when reacted with 3-ferrocenylmethylidene-2,4-pentanedione at 80–82 °C in the presence of K2CO3 in a water–alcohol medium, form mixtures of pyrimidine and piperidone derivatives, including polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This reaction illustrates the compound's potential in synthesizing complex organic structures and coordination complexes, highlighting its applicability in materials science and organic synthesis (Klimova et al., 2013).

Memory Enhancement

A derivative of the compound, synthesized using 2-ethyl-pyridine through a series of reactions, demonstrated the ability to enhance memory in mice, as measured by a swimming maze test. This suggests potential therapeutic applications for memory disorders or cognitive enhancement (Li Ming-zhu, 2008).

Alzheimer's Disease Therapeutic Approach

2-(Piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as a new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. These compounds demonstrate significant potential in the treatment of Alzheimer's disease, showcasing the compound's relevance in developing multifunctional therapeutics for neurodegenerative disorders (Umar et al., 2019).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

A specific derivative has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, displaying significant selectivity over ACAT-2. This suggests its utility in treating diseases involving ACAT-1 overexpression, such as certain cardiovascular diseases, by modulating cholesterol metabolism (Shibuya et al., 2018).

Antioxidant and Antitumor Activities

Certain N-substituted-2-amino-1,3,4-thiadiazoles, synthesized through reactions involving 2-amino-1,3,4-thiadiazole and chloroacetyl chloride, have shown promising results in cytotoxicity and antioxidant activities. This indicates the compound's potential in the development of new therapeutic agents with antitumor and antioxidant properties (Hamama et al., 2013).

Propiedades

IUPAC Name |

2-[1-[4-(aminomethyl)pyridin-3-yl]piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c14-8-11-1-4-16-9-12(11)17-5-2-10(3-6-17)7-13(15)18/h1,4,9-10H,2-3,5-8,14H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWNOOVHYJFIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)N)C2=C(C=CN=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

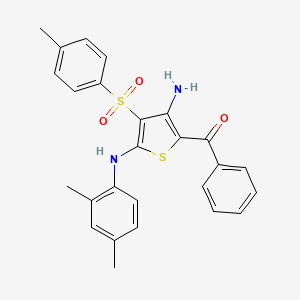

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2709790.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)

![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)

![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)

![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)

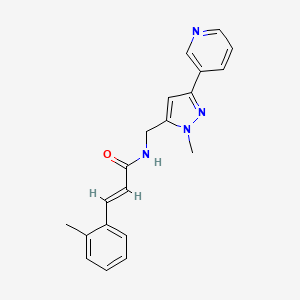

![3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2709804.png)

![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)